Methyl 4-(2-oxoethyl)benzoate
Overview
Description
Methyl 4-(2-oxoethyl)benzoate: is an organic compound with the molecular formula C10H10O3. It is also known as this compound or (4-methoxycarbonylphenyl)acetaldehyde. This compound is a derivative of benzoic acid and is characterized by the presence of an ester functional group. It is commonly used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method for preparing methyl 4-(2-oxoethyl)benzoate involves the esterification of 4-(2-oxoethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of toluene with 4-(2-oxoethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction produces the desired ester along with hydrogen chloride as a byproduct.
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-(2-oxoethyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional group. Common nucleophiles include hydroxide ions and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: 4-(2-oxoethyl)benzoic acid.
Reduction: 4-(2-hydroxyethyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 4-(2-oxoethyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is also used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: this compound has potential applications in medicinal chemistry. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents. It is also used as a starting material for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of methyl 4-(2-oxoethyl)benzoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis in the presence of esterases, leading to the formation of 4-(2-oxoethyl)benzoic acid and methanol. This hydrolysis reaction is important in biological systems where esterases play a key role in metabolizing ester-containing compounds.
Comparison with Similar Compounds
Ethyl 4-(2-oxoethyl)benzoate: Similar to methyl 4-(2-oxoethyl)benzoate but with an ethyl ester group instead of a methyl ester group.
Methyl 4-(2-hydroxyethyl)benzoate: Similar structure but with a hydroxyl group instead of an oxo group.
Methyl 4-(2-methoxyethyl)benzoate: Similar structure but with a methoxy group instead of an oxo group.
Uniqueness: this compound is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions. Its ester functional group makes it a versatile intermediate in organic synthesis, and its oxoethyl group provides additional reactivity compared to similar compounds.
Properties
IUPAC Name |
methyl 4-(2-oxoethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTGGDULWDLYKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551127 | |
Record name | Methyl 4-(2-oxoethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40551127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106918-32-5 | |
Record name | Methyl 4-(2-oxoethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40551127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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